molecular formula C22H29N3O B6919342 N-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methyl]-1-(5-methylpyridin-2-yl)piperidin-4-amine

N-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methyl]-1-(5-methylpyridin-2-yl)piperidin-4-amine

Cat. No.: B6919342
M. Wt: 351.5 g/mol
InChI Key: RVXLKYYLQVAZGB-UHFFFAOYSA-N
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Description

N-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methyl]-1-(5-methylpyridin-2-yl)piperidin-4-amine is a complex organic compound that features a benzofuran moiety, a piperidine ring, and a pyridine ring

Properties

IUPAC Name

N-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methyl]-1-(5-methylpyridin-2-yl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O/c1-16-4-7-21(24-14-16)25-10-8-19(9-11-25)23-15-17-5-6-20-18(12-17)13-22(2,3)26-20/h4-7,12,14,19,23H,8-11,13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXLKYYLQVAZGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)N2CCC(CC2)NCC3=CC4=C(C=C3)OC(C4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methyl]-1-(5-methylpyridin-2-yl)piperidin-4-amine typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran moiety, followed by the introduction of the piperidine and pyridine rings through various coupling reactions. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methyl]-1-(5-methylpyridin-2-yl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methyl]-1-(5-methylpyridin-2-yl)piperidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methyl]-1-(5-methylpyridin-2-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran and pyridine moieties may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methyl]-1-(5-methylpyridin-2-yl)piperidin-4-amine: shares structural similarities with other benzofuran and piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

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